Cas no 2024818-06-0 ({1-(1-methyl-1H-imidazol-5-yl)methylcyclopropyl}methanol)

{1-(1-methyl-1H-imidazol-5-yl)methylcyclopropyl}methanol Chemical and Physical Properties
Names and Identifiers
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- {1-(1-methyl-1H-imidazol-5-yl)methylcyclopropyl}methanol
- {1-[(1-methyl-1H-imidazol-5-yl)methyl]cyclopropyl}methanol
- EN300-1764423
- 2024818-06-0
-
- Inchi: 1S/C9H14N2O/c1-11-7-10-5-8(11)4-9(6-12)2-3-9/h5,7,12H,2-4,6H2,1H3
- InChI Key: SQMRDIJHQIUNPG-UHFFFAOYSA-N
- SMILES: OCC1(CC2=CN=CN2C)CC1
Computed Properties
- Exact Mass: 166.110613074g/mol
- Monoisotopic Mass: 166.110613074g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 168
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.2
- Topological Polar Surface Area: 38Ų
{1-(1-methyl-1H-imidazol-5-yl)methylcyclopropyl}methanol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1764423-2.5g |
{1-[(1-methyl-1H-imidazol-5-yl)methyl]cyclopropyl}methanol |
2024818-06-0 | 2.5g |
$2464.0 | 2023-09-20 | ||
Enamine | EN300-1764423-0.1g |
{1-[(1-methyl-1H-imidazol-5-yl)methyl]cyclopropyl}methanol |
2024818-06-0 | 0.1g |
$1106.0 | 2023-09-20 | ||
Enamine | EN300-1764423-0.05g |
{1-[(1-methyl-1H-imidazol-5-yl)methyl]cyclopropyl}methanol |
2024818-06-0 | 0.05g |
$1056.0 | 2023-09-20 | ||
Enamine | EN300-1764423-0.5g |
{1-[(1-methyl-1H-imidazol-5-yl)methyl]cyclopropyl}methanol |
2024818-06-0 | 0.5g |
$1207.0 | 2023-09-20 | ||
Enamine | EN300-1764423-1.0g |
{1-[(1-methyl-1H-imidazol-5-yl)methyl]cyclopropyl}methanol |
2024818-06-0 | 1g |
$1256.0 | 2023-06-03 | ||
Enamine | EN300-1764423-10.0g |
{1-[(1-methyl-1H-imidazol-5-yl)methyl]cyclopropyl}methanol |
2024818-06-0 | 10g |
$5405.0 | 2023-06-03 | ||
Enamine | EN300-1764423-0.25g |
{1-[(1-methyl-1H-imidazol-5-yl)methyl]cyclopropyl}methanol |
2024818-06-0 | 0.25g |
$1156.0 | 2023-09-20 | ||
Enamine | EN300-1764423-5g |
{1-[(1-methyl-1H-imidazol-5-yl)methyl]cyclopropyl}methanol |
2024818-06-0 | 5g |
$3645.0 | 2023-09-20 | ||
Enamine | EN300-1764423-5.0g |
{1-[(1-methyl-1H-imidazol-5-yl)methyl]cyclopropyl}methanol |
2024818-06-0 | 5g |
$3645.0 | 2023-06-03 | ||
Enamine | EN300-1764423-10g |
{1-[(1-methyl-1H-imidazol-5-yl)methyl]cyclopropyl}methanol |
2024818-06-0 | 10g |
$5405.0 | 2023-09-20 |
{1-(1-methyl-1H-imidazol-5-yl)methylcyclopropyl}methanol Related Literature
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David L. Bryce Phys. Chem. Chem. Phys., 2006,8, 3379-3382
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Yu Tang,Jian Dou,Christopher M. Andolina,Yuting Li,Hongbin Ma,Stephen D. House,Xiaoyan Zhang,Judith Yang,Franklin (Feng) Tao Phys. Chem. Chem. Phys., 2018,20, 6440-6449
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Debajyoti Das,Chandralina Patra Mater. Adv., 2021,2, 2055-2067
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Dan Zhou,Yanhui Liu,Bingjun Shen,Xinle Zhao,Ying Xu,Jian Tian Phys. Chem. Chem. Phys., 2016,18, 7927-7931
Additional information on {1-(1-methyl-1H-imidazol-5-yl)methylcyclopropyl}methanol
Introduction to {1-(1-methyl-1H-imidazol-5-yl)methylcyclopropyl}methanol (CAS No. 2024818-06-0)
{1-(1-methyl-1H-imidazol-5-yl)methylcyclopropyl}methanol (CAS No. 2024818-06-0) is a unique and versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its distinct structural features, has shown promising potential in various applications, particularly in the development of novel therapeutic agents.
The molecular structure of {1-(1-methyl-1H-imidazol-5-yl)methylcyclopropyl}methanol consists of a cyclopropyl ring attached to a methylated imidazole moiety through a methylene bridge. The cyclopropyl ring, known for its high reactivity and unique electronic properties, imparts significant chemical versatility to the molecule. The imidazole group, on the other hand, is a common functional group found in many biologically active compounds, contributing to the compound's potential biological activity.
Recent studies have highlighted the importance of {1-(1-methyl-1H-imidazol-5-yl)methylcyclopropyl}methanol in the context of drug discovery and development. One notable area of research involves its potential as a lead compound for the development of new antiviral agents. The unique combination of the cyclopropyl ring and the imidazole group has been shown to exhibit potent antiviral activity against a range of viral pathogens, including influenza and herpes simplex viruses.
In addition to its antiviral properties, {1-(1-methyl-1H-imidazol-5-yl)methylcyclopropyl}methanol has also been investigated for its potential as an anti-inflammatory agent. Preclinical studies have demonstrated that this compound can effectively inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), making it a promising candidate for the treatment of inflammatory diseases.
The pharmacokinetic properties of {1-(1-methyl-1H-imidazol-5-yl)methylcyclopropyl}methanol have also been extensively studied. Research has shown that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles, which are crucial for its potential use as a therapeutic agent. Its high oral bioavailability and low toxicity profile make it an attractive candidate for further clinical development.
In terms of synthetic methods, several efficient routes have been developed for the preparation of {1-(1-methyl-1H-imidazol-5-yl)methylcyclopropyl}methanol. These methods typically involve multi-step processes that include the formation of the cyclopropyl ring and subsequent functionalization with the imidazole moiety. The availability of these synthetic routes has facilitated large-scale production and further optimization of the compound for pharmaceutical applications.
The biological activity of {1-(1-methyl-1H-imidazol-5-yl)methylcyclopropyl}methanol has been explored through various in vitro and in vivo models. In cell-based assays, this compound has shown significant activity against a range of target enzymes and receptors, indicating its potential as a multi-target therapeutic agent. Furthermore, animal studies have provided valuable insights into its efficacy and safety profile, paving the way for future clinical trials.
One area of ongoing research involves the use of {1-(1-methyl-1H-imidazol-5-yl)methylcyclopropyl}methanol in combination therapy approaches. Combining this compound with other established drugs has shown synergistic effects in enhancing therapeutic outcomes while reducing side effects. This approach holds promise for improving treatment regimens in various medical conditions.
In conclusion, {1-(1-methyl-1H-imidazol-5-yl)methylcyclopropyl}methanol (CAS No. 2024818-06-0) is a promising compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique structural features and favorable biological properties make it an attractive candidate for further development as a therapeutic agent. Ongoing research continues to uncover new insights into its mechanisms of action and potential clinical applications, underscoring its significance in modern drug discovery efforts.
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